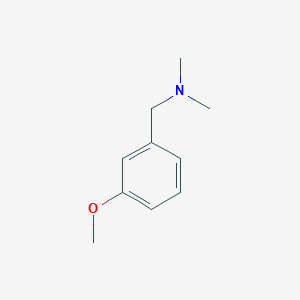
3-甲氧基苯基异氰酸酯
描述
3-Methoxyphenyl isocyanate: is an organic compound with the molecular formula C8H7NO2 1-isocyanato-3-methoxybenzene . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a methoxy-substituted benzene ring. It is a clear, colorless to slightly pink liquid that is sensitive to moisture .
科学研究应用
3-Methoxyphenyl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: It is utilized in the production of polymers, coatings, and adhesives
作用机制
Target of Action
3-Methoxyphenyl isocyanate is a chemical compound with the molecular formula CH3OC6H4NCO Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 3-Methoxyphenyl isocyanate involves its interaction with these targets. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with active hydrogen atoms, leading to the formation of urethane or urea linkages . This reaction can result in significant changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
The compound’s reactivity suggests that it could potentially interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Its bioavailability would therefore depend on factors such as the route of exposure and the presence of molecules with which it can react .
Result of Action
The molecular and cellular effects of 3-Methoxyphenyl isocyanate’s action would depend on the specific targets with which it interacts. Given its reactivity, it could potentially cause modifications in various biomolecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 3-Methoxyphenyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, while the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl isocyanate can be synthesized through various methods. One common method involves the reaction of 3-methoxyaniline with phosgene . The reaction typically proceeds as follows:
- The reaction mixture is stirred at a low temperature to ensure complete conversion.
- The resulting product is purified through distillation or recrystallization .
3-Methoxyaniline: is dissolved in an inert solvent such as .
Phosgene: is introduced to the solution under controlled conditions.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process . due to the toxicity of phosgene, alternative methods such as the nonphosgene route are being explored. This involves the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamates to yield isocyanates .
化学反应分析
Types of Reactions: 3-Methoxyphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 3-methoxyphenyl isocyanate.
Solvents: Reactions are typically carried out in inert solvents such as dichloromethane or toluene.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
相似化合物的比较
- 2-Methoxyphenyl isocyanate
- 4-Methoxyphenyl isocyanate
- Phenyl isocyanate
Comparison:
- 2-Methoxyphenyl isocyanate and 4-Methoxyphenyl isocyanate are positional isomers of 3-methoxyphenyl isocyanate. They differ in the position of the methoxy group on the benzene ring, which can influence their reactivity and applications.
- Phenyl isocyanate lacks the methoxy group, making it less reactive towards certain nucleophiles compared to 3-methoxyphenyl isocyanate .
3-Methoxyphenyl isocyanate is unique due to the presence of the methoxy group, which can enhance its reactivity and provide additional functionalization options in synthetic chemistry.
属性
IUPAC Name |
1-isocyanato-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVTGVGOBJZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066437 | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18908-07-1 | |
| Record name | 3-Methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic methods were used to study the structure of 3-Methoxyphenyl isocyanate and what information did they provide?
A1: The researchers used Infrared (IR) absorption spectroscopy in the 4000-400 cm-1 range to study the structure of 3-Methoxyphenyl isocyanate []. This technique allowed them to observe the vibrational frequencies of various bonds within the molecule, providing insights into its functional groups and overall structure. By comparing the experimental spectrum with theoretical calculations at the B3LYP/6-311++G level of theory, they were able to assign specific vibrational modes to different parts of the molecule, confirming the presence of key functional groups like C-H, C-C, and NCO.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


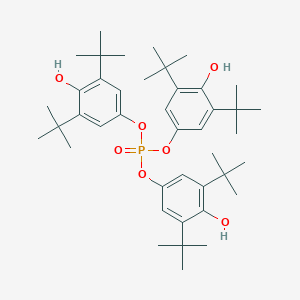
![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)
![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)
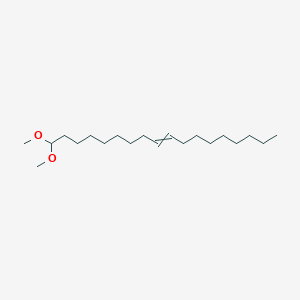
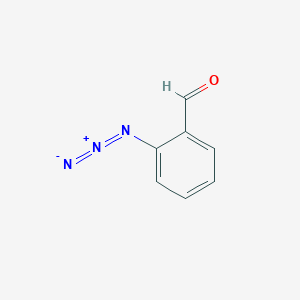
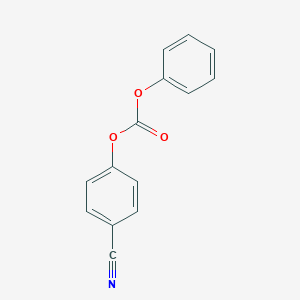
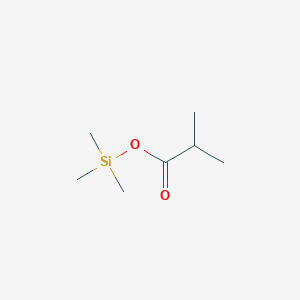
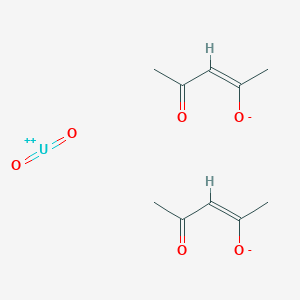
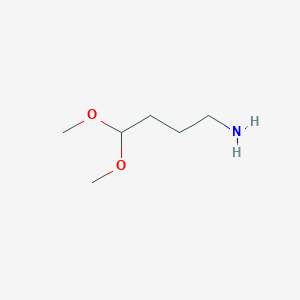
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)

